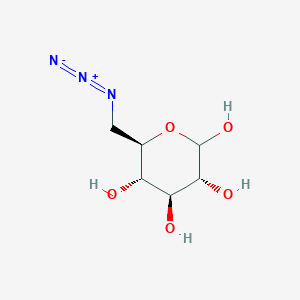

6-Azido-6-deoxy-D-glucopyranose

Description

BenchChem offers high-quality 6-Azido-6-deoxy-D-glucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Azido-6-deoxy-D-glucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5S,6R)-6-(azidomethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-1-2-3(10)4(11)5(12)6(13)14-2/h2-6,10-13H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLRUUHRGSJVMD-GASJEMHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is 6-Azido-6-deoxy-D-glucopyranose

An In-Depth Technical Guide to 6-Azido-6-deoxy-D-glucopyranose: A Molecular Probe for Glycobiology and Beyond

Executive Summary

6-Azido-6-deoxy-D-glucopyranose is a synthetically modified monosaccharide that has emerged as an indispensable tool in chemical biology and drug discovery. By replacing the primary hydroxyl group at the C-6 position of D-glucose with a bioorthogonal azide moiety, this molecule becomes a powerful chemical reporter. Once introduced into living systems, often in a cell-permeable acetylated form, it is processed by the cell's metabolic machinery and incorporated into various glycoconjugates. The embedded azide group then serves as a chemical handle for covalent modification via highly specific and efficient "click chemistry" reactions. This guide provides a comprehensive overview of the synthesis, mechanism, and application of 6-Azido-6-deoxy-D-glucopyranose, offering researchers and drug development professionals the foundational knowledge and detailed protocols required to leverage this technology for visualizing, identifying, and manipulating glycosylated biomolecules.

Core Concepts: Understanding 6-Azido-6-deoxy-D-glucopyranose

6-Azido-6-deoxy-D-glucopyranose (6AzGlc) is an analog of D-glucose. Its defining feature is the substitution of the C-6 hydroxyl group with an azide group (-N₃).[1] This seemingly minor alteration is profound; the azide group is abiotic, meaning it is not naturally present in most biological systems, and it is chemically inert to the vast majority of biological functional groups. This unique combination of properties makes it a "bioorthogonal" handle.[2] It can be introduced into a complex biological environment without causing unwanted side reactions, waiting to be selectively targeted by a complementary reaction partner.

Physicochemical Properties

The physical and chemical characteristics of 6-Azido-6-deoxy-D-glucopyranose are critical for its handling, storage, and application in biological experiments.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁N₃O₅ | [3] |

| Molecular Weight | 205.17 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 128-130 °C | [4] |

| Solubility | Soluble in Water, DMSO, Methanol | [4] |

| Optical Activity | [α]/D +59.0±3.0° (c = 0.2 in H₂O) | |

| Storage Temperature | 2-8°C | |

| CAS Number | 18908-40-2 (pyranose form) | [4] |

Synthesis and Safe Handling

The synthesis of azido-sugars requires a strategic approach to selectively modify the desired hydroxyl group. A common and effective strategy for synthesizing 6-azido-6-deoxy-in-ositol derivatives, which can be adapted for glucose, begins with a protected sugar, such as methyl α-D-glucopyranoside.[5] The causality behind this multi-step process is rooted in achieving high selectivity and yield.

General Synthetic Strategy

-

Protection: All hydroxyl groups except the one at C-6 are protected to prevent non-specific reactions. This is a foundational principle in carbohydrate chemistry to direct reactivity.

-

Activation: The primary hydroxyl group at C-6 is converted into a good leaving group, often a triflate (-OTf). This is achieved by reacting the alcohol with triflic anhydride (Tf₂O). The triflate group is an excellent leaving group because its negative charge is highly stabilized by resonance, making the subsequent substitution step more favorable.[5]

-

Nucleophilic Substitution: The activated triflate is displaced by an azide nucleophile (e.g., from sodium azide, NaN₃) via an Sₙ2 mechanism. This step introduces the crucial azide moiety.[5]

-

Deprotection: The protecting groups are removed to yield the final 6-Azido-6-deoxy-D-glucopyranose.

Caption: A generalized workflow for the synthesis of 6-Azido-6-deoxy-D-glucopyranose.

Safety and Handling

As with any chemical reagent, proper handling is paramount. Azide-containing compounds, while generally stable in this form, warrant specific precautions. The information below is synthesized from multiple safety data sheets (SDS).

| Hazard Category | Precautionary Measures and Rationale | Source(s) |

| Toxicity | GHS Classification: Acute Toxicity 4 (Oral, Dermal, Inhalation). Harmful if swallowed, in contact with skin, or if inhaled. Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area or with local exhaust ventilation. The rationale is to prevent systemic exposure to a potentially toxic compound. | [4][6] |

| Personal Protection | PPE: Wear protective gloves, clothing, and eye/face protection (safety glasses or goggles). A NIOSH-approved N95 dust mask is recommended when handling the solid form. This creates physical barriers to prevent accidental exposure. | [7] |

| Storage | Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place at 2-8°C. Protect from sunlight. Rationale: Proper storage prevents degradation of the compound and minimizes safety risks. Cool temperatures maintain stability. | [4][7] |

| Incompatibilities | Materials to Avoid: Strong oxidizing agents. Contact with acids may liberate toxic gas (hydrazoic acid). This is a critical safety consideration to prevent dangerous chemical reactions. | [7] |

Mechanism of Action in Cellular Systems

The true utility of 6AzGlc is realized when it is introduced to living cells. Its journey from a simple sugar analog to a reporter embedded in complex biomolecules is a multi-step process that cleverly co-opts the cell's own metabolic pathways.

Cellular Uptake and Activation

For effective use in cell culture, 6AzGlc is typically administered as its per-O-acetylated precursor, 1,2,3,4-tetra-O-acetyl-6-azido-6-deoxy-D-glucopyranose (Ac₄6AzGlc). The acetyl groups neutralize the polar hydroxyl groups, increasing the molecule's hydrophobicity and allowing it to passively diffuse across the cell membrane. Once inside the cell, non-specific cytosolic carboxyesterases efficiently remove the acetyl groups, trapping the now polar 6AzGlc inside the cell.[3] This "pro-drug" strategy is a common and highly effective method for delivering modified sugars into cells.

Metabolic Incorporation

Once deacetylated, 6AzGlc enters the cellular glucose metabolism pathway. While it is an analog of glucose, a key discovery revealed that it can be processed by enzymes in a manner that leads to its incorporation into glycoproteins. The proposed pathway mirrors the initial steps of glucose activation:

-

Phosphorylation: Hexokinase phosphorylates 6AzGlc to form 6-azido-6-deoxy-glucose-6-phosphate.

-

Isomerization: Phosphoglucomutase likely isomerizes the molecule to 6-azido-6-deoxy-glucose-1-phosphate.

-

UDP-Sugar Formation: The key activation step is the conversion to the high-energy sugar donor, UDP-6-azido-6-deoxy-D-glucose (UDP-6AzGlc), catalyzed by UDP-glucose pyrophosphorylase.[4][8]

Enzymatic Promiscuity: The Role of O-GlcNAc Transferase (OGT)

The most remarkable step in this pathway involves the enzyme O-GlcNAc Transferase (OGT). OGT is responsible for a dynamic post-translational modification called O-GlcNAcylation, where it transfers N-acetylglucosamine (GlcNAc) from the donor UDP-GlcNAc onto serine and threonine residues of nuclear and cytoplasmic proteins. Research has shown that OGT exhibits significant substrate promiscuity. It can recognize and utilize UDP-6AzGlc as a donor substrate, transferring 6AzGlc onto its target proteins.[4][9] This means that treating cells with Ac₄6AzGlc results in the specific labeling of the O-GlcNAc proteome.

Caption: Intracellular metabolic pathway of Ac₄6AzGlc leading to protein labeling via OGT.

Core Application: Bioorthogonal Chemistry

Once the azide reporter is incorporated into cellular proteins, it can be detected through bioorthogonal ligation reactions, colloquially known as "click chemistry." These reactions are highly specific, rapid, and can be performed in complex biological mixtures, such as cell lysates, or even in living organisms.[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It involves the reaction between the azide on the labeled protein and a terminal alkyne on a probe molecule (e.g., a fluorophore or biotin). This reaction forms a stable triazole linkage.[7]

-

Mechanism: The reaction is catalyzed by Cu(I) ions. In practice, Cu(I) is generated in situ by reducing a Cu(II) salt (like CuSO₄) with a mild reducing agent, most commonly sodium ascorbate.[10]

-

Advantages: Extremely high reaction rate and efficiency.

-

Disadvantages: Copper can be toxic to living cells, so CuAAC is typically performed on fixed cells or cell lysates. Ligands like THPTA or TBTA can be used to stabilize the Cu(I) and reduce toxicity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity of copper, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction uses a strained, cyclic alkyne (e.g., a dibenzocyclooctyne, DBCO) that reacts spontaneously with azides without the need for a catalyst.[11]

-

Mechanism: The high ring strain of the cyclooctyne provides the activation energy needed to drive the cycloaddition reaction.

-

Advantages: Copper-free and thus truly biocompatible for use in living cells and organisms.

-

Disadvantages: The reaction kinetics are generally slower than CuAAC, and the required probe molecules are larger and more complex.

Caption: Comparison of CuAAC (copper-catalyzed) and SPAAC (strain-promoted) click reactions.

Experimental Protocols and Workflows

The following protocols provide a validated, step-by-step framework for a typical metabolic labeling experiment.

Protocol 5.1: Metabolic Labeling of Mammalian Cells

This protocol describes how to label cellular proteins using the acetylated precursor, Ac₄6AzGlc.

-

Cell Culture: Plate mammalian cells in appropriate culture dishes and grow to ~80% confluency. The choice of media and conditions should be optimal for the cell line being used.[3]

-

Prepare Stock Solution: Prepare a 100 mM stock solution of Ac₄6AzGlc in sterile DMSO. Store at -20°C.

-

Labeling: Dilute the Ac₄6AzGlc stock solution directly into the cell culture medium to a final concentration of 50-200 µM. A titration experiment is recommended to optimize the concentration for your specific cell line and experimental goals.[4][12]

-

Incubation: Incubate the cells for 16-48 hours under standard culture conditions. The optimal incubation time can vary and should be determined empirically.

-

Harvesting: Wash the cells 2-3 times with cold PBS to remove excess unincorporated sugar. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) and collect the lysate. Determine the protein concentration using a standard assay (e.g., BCA). The lysate is now ready for downstream analysis.

Protocol 5.2: Detection of Labeled Proteins via CuAAC

This protocol details the detection of azide-labeled proteins in cell lysate using an alkyne-functionalized probe.

-

Prepare Click Reagents: Prepare fresh stock solutions.

-

Alkyne Probe: 10 mM in DMSO (e.g., Alkyne-Biotin or Alkyne-TAMRA).

-

Copper Sulfate (CuSO₄): 50 mM in water.

-

Ligand (THPTA): 100 mM in water.[10]

-

Sodium Ascorbate: 500 mM in water (prepare immediately before use as it oxidizes quickly).

-

-

Set Up Reaction: In a microcentrifuge tube, combine the following in order:

-

50-100 µg of protein lysate.

-

PBS to bring the total volume to ~85 µL.

-

2 µL of Alkyne Probe stock (Final concentration: ~200 µM).

-

4 µL of THPTA stock (Final concentration: ~4 mM).

-

2 µL of CuSO₄ stock (Final concentration: ~1 mM).

-

-

Initiate Reaction: Add 7 µL of the freshly prepared sodium ascorbate stock to initiate the click reaction (Final concentration: ~3.5 mM). Vortex briefly to mix.[10]

-

Incubate: Protect the reaction from light (especially if using a fluorescent probe) and incubate at room temperature for 1 hour on a rotator.

-

Analysis: The proteins are now covalently tagged. They can be precipitated and prepared for analysis by SDS-PAGE followed by in-gel fluorescence scanning (for fluorescent probes) or Western blot (for biotin probes, using streptavidin-HRP).

Caption: Experimental workflow from cell labeling to downstream analysis.

Applications in Research and Drug Development

The ability to tag and visualize glycans has profound implications across various scientific disciplines.

-

Visualization of Glycoconjugates: Using fluorescent alkyne probes allows for the direct imaging of glycosylated proteins in cells via microscopy, providing spatial information on their localization.[13]

-

Proteomic Profiling: Using a biotin-alkyne probe allows for the enrichment of labeled glycoproteins on streptavidin beads. The captured proteins can then be identified and quantified by mass spectrometry, providing a snapshot of the O-GlcNAc proteome under specific conditions.[4]

-

Studying Disease States: O-GlcNAcylation is dysregulated in numerous diseases, including cancer, diabetes, and neurodegeneration. 6AzGlc provides a tool to study these changes, identify novel disease biomarkers, and screen for drugs that modulate OGT activity.

-

Biomaterial Functionalization: The azide handle can be used to "click" azide-modified biomolecules onto alkyne-functionalized surfaces or nanoparticles, creating targeted drug delivery systems or functionalized hydrogels.

Conclusion and Future Outlook

6-Azido-6-deoxy-D-glucopyranose, through its clever exploitation of cellular metabolism and bioorthogonal chemistry, has provided an unprecedented window into the world of protein glycosylation. Its ability to report on the activity of O-GlcNAc Transferase has solidified its place as a cornerstone technique in chemical biology. Future developments will likely focus on creating next-generation probes with faster reaction kinetics for in vivo imaging, expanding the toolkit of metabolically incorporated sugars to probe other glycosyltransferases, and applying this technology in clinical settings for diagnostic and therapeutic purposes. For researchers and drug developers, this molecule is not just a chemical reagent but a gateway to understanding the complex and dynamic roles of glycosylation in health and disease.

References

-

Darabedian, N., et al. (2018). The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose. ACS Chemical Biology, 13(7), 1859-1867. [Link]

-

PubChem. (n.d.). 6-Azido-6-deoxy-D-glucopyranose. National Center for Biotechnology Information. Retrieved from [Link]

-

Darabedian, N., et al. (2018). The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose. PubMed Central. [Link]

-

PubChem. (n.d.). 6-Azido-6-deoxy-D-glucose. National Center for Biotechnology Information. Retrieved from [Link]

-

Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

-

AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]

-

Wang, Y., et al. (2024). Chemical Synthesis of 6-Azido-6-Deoxy Derivatives of Phosphatidylinositol Containing Different Fatty Acid Chains. Molecules, 29(21), 4981. [Link]

-

Parolis, L. A., & Parolis, H. (1998). Enzymatic conversion of glucose to UDP-4-keto-6-deoxyglucose in Streptomyces spp. Applied and Environmental Microbiology, 64(10), 3972-3976. [Link]

-

Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]

-

Yamaji, R., et al. (2024). Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo. Communications Biology, 7(1), 455. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. Available at: [Link]

-

Guo, J., et al. (2021). The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway. Frontiers in Chemistry, 9, 755250. [Link]

-

Click Chemistry Protocols. (n.d.). Xi'an Dianhua Biotechnology Co., Ltd. [Link]

-

Laughlin, S. T., & Bertozzi, C. R. (2009). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols, 4(7), 1066-1079. [Link]

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Enzymatic Conversion of Glucose to UDP-4-Keto-6-Deoxyglucose in Streptomyces spp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic conversion of glucose to UDP-4-keto-6-deoxyglucose in Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. broadpharm.com [broadpharm.com]

- 11. Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Structural Dynamics and Synthesis of 6-Azido-6-deoxy-D-glucopyranose

[1]

Abstract

6-Azido-6-deoxy-D-glucopyranose represents a pivotal "Click-ready" carbohydrate scaffold.[1] By replacing the primary hydroxyl group at C6 with an azide moiety (

Part 1: Structural Architectonics[1]

Conformational Stability

The core glucose scaffold retains the thermodynamically favored

-

Anomeric Effect: In the free sugar, the molecule exists as an equilibrium of

(36%) and -

Azide Geometry: The

group is linear and resonates between multiple canonical forms.[1] It possesses a significant dipole moment but is relatively non-polar compared to the hydroxyl group it replaces, altering the solvation shell around C6.

Electronic Resonance

The stability of the azide functionality is derived from its resonance structures. Understanding this is crucial for predicting its reactivity in dipolar cycloadditions.

Part 2: Synthetic Methodology

Expertise Note: While direct Appel reactions (PPh3/CBr4/NaN3) are possible, they can be difficult to purify from phosphine oxides in polar carbohydrate mixtures. The most reproducible "Senior Scientist" protocol involves regioselective tosylation followed by nucleophilic displacement. This method exploits the steric accessibility of the primary C6-OH over secondary hydroxyls.

Protocol: Regioselective Synthesis via Sulfonate Displacement[1]

Precursor: Methyl

Step 1: Regioselective Activation (C6-O-Tosylation)

The primary alcohol at C6 is nucleophilic and sterically unhindered.[1] By controlling temperature and stoichiometry, we selectively install a

-

Dissolution: Dissolve Methyl

-D-glucopyranoside (10 mmol) in anhydrous Pyridine (20 mL). -

Addition: Cool to

. Add-

Critical Control: Do not exceed 1.1 equivalents to avoid over-tosylation at C2.

-

-

Incubation: Stir at

for 4 hours, then allow to warm to room temperature overnight. -

Workup: Pour into ice water. The product, Methyl 6-O-tosyl-

-D-glucopyranoside , often precipitates or can be extracted with EtOAc.[1]

Step 2: Nucleophilic Displacement (Azidation)

The azide ion (

-

Solvation: Dissolve the crude tosylate in anhydrous DMF (N,N-Dimethylformamide).

-

Reagent: Add Sodium Azide (

, 5.0 eq).-

Safety Note: Use a plastic spatula. Avoid halogenated solvents (DCM) to prevent formation of diazidomethane (explosive).

-

-

Reaction: Heat to

for 12–16 hours. -

Purification: Dilute with water, extract with EtOAc, and purify via flash chromatography (Silica, EtOAc/Hexane gradient).

Part 3: Spectroscopic Validation (The Fingerprint)

To validate the structure, you must confirm the loss of the C6-OH and the presence of the C6-N3. The

Data Summary Table

| Technique | Parameter | Value (Approx.) | Structural Insight |

| IR Spectroscopy | 2100 – 2110 cm⁻¹ | Strong, sharp peak.[1] Characteristic asymmetric stretch of | |

| 51.0 – 52.0 ppm | Significant upfield shift (~10 ppm) relative to unsubstituted C6-OH (~61 ppm).[1] | ||

| 3.4 – 3.6 ppm | Distinct multiplets. Shifted upfield due to shielding/anisotropy of the azide vs. hydroxyl. | ||

| Mass Spectrometry | Confirm mass of parent + Azide (MW 205.17 for free sugar).[1] |

Interpretation Logic

-

The "Upfield" Shift: In

NMR, replacing the electronegative Oxygen (of OH) with Nitrogen (of N3) increases the electron density around the carbon nucleus (shielding), causing the signal to move "upfield" (lower ppm value). If your C6 signal remains at 61 ppm, the reaction failed.

Part 4: Reactivity Profile (Click Chemistry)[1]

The primary application of this molecule is in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).[1] The 6-azido sugar acts as the dipole, reacting with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[1]

Mechanistic Pathway

The reaction proceeds via a stepwise cycle involving Copper(I). It is not a concerted pericyclic reaction (unlike the thermal Huisgen cycloaddition).

Part 5: Safety & Handling (Critical)[1]

Working with organic azides requires strict adherence to safety protocols to prevent detonation or toxic exposure.

-

C/N Ratio Rule: The number of carbon atoms (

) plus the number of oxygen atoms (-

Calculation for 6-Azido-Glucose (

): -

Verdict:Stable at standard laboratory conditions, but still energetic.

-

-

Solvent Incompatibility: NEVER use Dichloromethane (DCM) or Chloroform with Sodium Azide. Reacting

with halogenated solvents forms Diazidomethane ( -

Metal Hazards: Avoid metal spatulas (especially copper or lead) when handling free azide ions, as heavy metal azides are shock-sensitive primary explosives.[1] Use plastic or ceramic tools.

References

-

Structural Confirmation: Al-Mazaideh, G. M. (2013).[1] A New Approach for Preparing Methyl 6-azido-2,3,4-tri-O-benzyl-6-deoxy-alpha-D-glucopyranoside.[1][2] Journal of Natural Sciences Research, 3(14), 12-16.[1]

-

Synthetic Protocol (Tosylation): J. M. Williams & A. C. Richardson. (1967). Selective acylation of pyranosides—I. Tetrahedron, 23(3), 1369-1378.[1] (Foundational text on regioselective sulfonation).

-

Click Chemistry Application: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596-2599.[1]

-

Safety of Azides: Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240.[1] [1]

Technical Guide: 6-Azido-6-deoxy-D-glucopyranose Chemical Properties

[1]

Part 1: Executive Summary

6-Azido-6-deoxy-D-glucopyranose (CAS 20847-05-6) is a specialized glucose derivative wherein the primary hydroxyl group at the C-6 position is replaced by an azido (–N

Unlike the more labile per-O-acetylated metabolic precursors (e.g., Ac

Part 2: Molecular Architecture & Physiochemical Profile

The stability and reactivity of 6-azido-6-deoxy-D-glucopyranose are dictated by the thermodynamics of the azido group. While energetic, the C-6 position offers a primary carbon center that is sterically accessible, facilitating rapid kinetics in cycloaddition reactions.

Physiochemical Data Table

| Property | Value / Description | Note |

| Molecular Formula | C | |

| Molecular Weight | 205.17 g/mol | |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Melting Point | 128 – 130 °C | Decomposes at higher temps |

| Solubility | High: H | Polar protic solvents preferred |

| Specific Rotation | Mutarotates (equilibrium of | |

| Stability | Stable at pH 4–9.[1][][3] Light sensitive.[4] | Store at -20°C, desiccated |

Spectroscopic Identification (Diagnostic Signals)

Reliable characterization relies on distinguishing the C-6 substitution. The shift of the C-6 carbon resonance is the most definitive NMR evidence of successful substitution.

-

Infrared Spectroscopy (FT-IR):

-

Diagnostic Peak: Strong, asymmetric stretching vibration at 2100–2110 cm

. This is the "fingerprint" of the azide group and must be present.

-

-

C NMR (D

-

C-6 Shift: The C-6 signal shifts upfield from ~61 ppm (native glucose) to ~51–52 ppm . This

ppm shift confirms the transformation of C-O to C-N.

-

-

H NMR (D

-

H-6a/6b: Typically appear as a multiplet around 3.4–3.6 ppm . Note that the absence of the 6-OH coupling (if run in DMSO-d

) is also diagnostic.

-

Part 3: Synthetic Routes & Optimization

For research applications requiring high purity (>98%), the Nucleophilic Displacement Strategy is preferred over direct Appel reactions due to easier purification.

Synthesis Workflow (Graphviz)

Figure 1: Chemo-selective synthesis route starting from methyl

Detailed Protocol: Nucleophilic Displacement

Rationale: Direct azidation of unprotected glucose is difficult due to competing hydroxyls. We protect C-1 (methyl glycoside) and exploit the steric accessibility of the primary C-6 alcohol for selective tosylation.

Step 1: Selective Tosylation

-

Dissolve Methyl

-D-glucopyranoside (10 mmol) in anhydrous pyridine (20 mL) at 0°C. -

Add

-Toluenesulfonyl chloride (1.1 eq) portion-wise over 1 hour. Critical: Keep cold to avoid secondary hydroxyl reaction. -

Stir at room temperature for 12 hours.

-

Workup: Pour into ice water. The product often precipitates. If not, extract with DCM.

Step 2: Azide Displacement (S

-

Dissolve the crude tosylate in anhydrous DMF (0.5 M concentration).

-

Add Sodium Azide (NaN

, 5 eq). Safety: Use a blast shield. -

Heat to 80°C for 6–12 hours. Monitor by TLC (Hexane:EtOAc).

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water to remove DMF and excess azide.

Step 3: Hydrolysis

-

Dissolve intermediate in water.[5] Add acidic resin (Amberlite IR-120 H

). -

Heat to 90–100°C for 2 hours to hydrolyze the methyl glycoside.

-

Filter resin and lyophilize to obtain the final product.

Part 4: Chemo-selective Reactivity (Click Chemistry)

The primary application of 6-azido-glucose is in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Reaction Mechanism & Kinetics

The reaction proceeds via a Cu(I)-acetylide intermediate. The 6-azido group is less sterically hindered than secondary azides (e.g., on C-2, C-3, or C-4), leading to faster reaction kinetics.

CuAAC Workflow Diagram

Figure 2: Mechanism of CuAAC conjugation. The reaction is regiospecific, yielding the 1,4-disubstituted triazole.

Standard Click Protocol (Bioconjugation)

-

Prepare Reagents:

-

Solution A: 6-Azido-glucose (1 mM in water).

-

Solution B: Alkyne-tagged protein/surface (in PBS).

-

Catalyst: Premix CuSO

(100 -

Reductant: Sodium Ascorbate (2.5 mM fresh).

-

-

Incubation: Mix A + B + Catalyst + Reductant. Incubate for 1 hour at RT in the dark.

-

Quenching: Add EDTA (5 mM) to chelate copper.

Part 5: Safety & Handling (Critical)[6]

Working with organic azides requires strict adherence to safety ratios to prevent explosion hazards.[6]

The C/N Ratio Rule

The stability of an organic azide is estimated by the Carbon/Nitrogen ratio.[7][8]

-

Ratio = (6 + 5) / 3 = 3.66

Verdict: Since the ratio > 3, this compound is considered stable for isolation and storage. However, it should still be treated as a potential energetic material.

Mandatory Precautions

-

Avoid Metal Spatulas: Do not use metal spatulas with free azide salts (NaN

) during synthesis; use Teflon or plastic. -

No Halogenated Solvents: Do not mix sodium azide with DCM or Chloroform (forms explosive diazidomethane).[9]

-

Heat Limit: Do not heat reaction mixtures above 80°C unless absolutely necessary.

-

Waste: Azide waste must be collected separately and quenched (e.g., with dilute ceric ammonium nitrate or specific waste protocols).

References

-

Synthesis and Reactivity: H. C. Kolb, M. G. Finn, K. B. Sharpless, Click Chemistry: Diverse Chemical Function from a Few Good Reactions, Angewandte Chemie International Edition, 2001.[9]

-

Safety of Organic Azides: Azide Compounds - Environmental Health and Safety, Stanford University.[6]

-

Glycobiology Applications: S. T. Laughlin, C. R. Bertozzi, Metabolic labeling of glycans with azido sugars and subsequent detection by Staudinger ligation, Nature Protocols, 2007.

-

Physical Data: PubChem Compound Summary for CID 10932606, 6-Azido-6-deoxy-D-glucopyranose.

-

Chemoenzymatic Synthesis: Process Development for the Enzymatic Gram‐Scale Production of the Unnatural Nucleotide Sugar UDP‐6‐Azido‐GalNAc (Analogous methodology), RWTH Aachen.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 3. α-6-Deoxy-D-glucose, pyranose, TMS [webbook.nist.gov]

- 4. chemistry.utah.edu [chemistry.utah.edu]

- 5. researchgate.net [researchgate.net]

- 6. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 7. uvic.ca [uvic.ca]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

Precision Synthesis of 6-Azido-6-deoxy-D-glucopyranose: A Modular Technical Guide

Part 1: Strategic Core & Rationale

The synthesis of 6-Azido-6-deoxy-D-glucopyranose (6-Az-Glc) is a foundational workflow in chemical biology. This molecule serves as a critical "Click Chemistry" handle, allowing for the metabolic labeling of glycans and the investigation of glucose uptake pathways via bioorthogonal ligation.

While direct functionalization of unprotected glucose is theoretically possible, it is plagued by poor regioselectivity due to the competing reactivity of the C1-C4 hydroxyls. Therefore, the 1,2-O-isopropylidene protection strategy is the industry standard for high-purity synthesis. This route locks the anomeric center, preventing mutarotation, and sterically differentiates the C6 primary alcohol from the secondary alcohols.

The "Robust Route" Selection

This guide prioritizes the Tosylation-Displacement Pathway over the Appel reaction for two reasons:

-

Crystallinity: Tosyl intermediates often crystallize, allowing for purification without tedious chromatography.

-

Safety: It avoids the generation of triphenylphosphine oxide (TPPO) byproducts which can be difficult to remove from polar sugar derivatives, and minimizes the handling of shock-sensitive halo-sugar intermediates.

Part 2: Technical Execution (The Protocol)

Phase 1: Regioselective Scaffold Construction

Objective: Isolate the C6-hydroxyl group while protecting the anomeric center.

Step 1.1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

Note: This intermediate is commercially available ("Diacetone Glucose"), but in-house synthesis is cost-effective for gram-scale needs.

Reagents: D-Glucose, Acetone, H₂SO₄ (cat).[1][2][3] Mechanism: Thermodynamic acetalization. The furanose form is trapped by the 1,2-acetonide.

Step 1.2: Selective Hydrolysis to 1,2-O-isopropylidene-α-D-glucofuranose

Rationale: The 5,6-acetonide is less stable than the 1,2-acetonide due to ring strain and steric freedom. Mild acid hydrolysis selectively cleaves the terminal acetal.

Protocol:

-

Dissolve Diacetone Glucose (10.0 g, 38.4 mmol) in 100 mL of 60% aqueous Acetic Acid.

-

Stir at 35°C for 12 hours. Critical: Do not exceed 40°C to prevent anomeric deprotection.

-

Monitor via TLC (Ethyl Acetate).[2] Product (Rf ~0.2) is more polar than starting material (Rf ~0.8).

-

Concentrate in vacuo.[4] Co-evaporate with toluene (3x) to remove acetic acid.

-

Yield: ~65-75% as a white solid.

Phase 2: Activation & Displacement

Objective: Install the azide moiety specifically at C6.

Step 2.1: Regioselective Tosylation

Mechanism: The primary C6-OH is nucleophilically superior to the secondary C3-OH and C5-OH. Low temperature and steric bulk of TsCl enhance this selectivity.

Protocol:

-

Dissolve 1,2-O-isopropylidene-α-D-glucofuranose (5.0 g, 22.7 mmol) in anhydrous Pyridine (50 mL). Cool to 0°C .[4][5]

-

Add p-Toluenesulfonyl chloride (TsCl) (4.76 g, 25.0 mmol, 1.1 equiv) portion-wise over 30 minutes.

-

Stir at 0°C for 4 hours, then allow to warm to room temperature overnight.

-

Quench: Pour into ice-water (200 mL). The product often precipitates.

-

Extraction: If no precipitate, extract with DCM (3 x 50 mL). Wash with 1M HCl (to remove pyridine), sat. NaHCO₃, and brine.

-

Purification: Recrystallize from EtOH or flash chromatography (Hexane/EtOAc 2:1).

-

Target: 1,2-O-isopropylidene-6-O-tosyl-α-D-glucofuranose .

Step 2.2: Azide Displacement (SN2)

Safety Alert: Sodium Azide is acutely toxic and can form explosive metal azides. Use non-metallic spatulas and avoid chlorinated solvents (DCM) in the presence of free azide to prevent formation of diazidomethane.

Protocol:

-

Dissolve the 6-O-tosyl intermediate (5.0 g, 13.3 mmol) in anhydrous DMF (40 mL).

-

Add Sodium Azide (NaN₃) (2.6 g, 40.0 mmol, 3.0 equiv).

-

Heat to 80°C for 12-16 hours. Note: The solution will turn slightly yellow.

-

Workup: Cool to RT. Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 60 mL).

-

Why EtOAc? DMF partitions into the aqueous phase, cleaning the organic layer.

-

-

Wash organic layer extensively with water (3x) to remove residual DMF and azide. Dry over MgSO₄.

-

Concentrate to yield 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose as a pale oil or low-melting solid.

Phase 3: Global Deprotection & Isolation

Objective: Restore the pyranose ring and hydroxyl functionality.

Protocol:

-

Dissolve the Azido-acetonide intermediate (3.0 g) in Trifluoroacetic Acid (TFA) / Water (9:1 v/v, 20 mL).

-

Alternative: 80% Acetic Acid at 60°C (slower, milder).

-

-

Stir at Room Temperature for 2 hours.

-

Monitoring: TLC (DCM/MeOH 9:1) shows disappearance of the non-polar spot.

-

Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove TFA traces.

-

Final Purification: The residue is often a mixture of α/β anomers. Purify via Silica Gel Chromatography (DCM/MeOH 9:1 to 4:1 gradient).

-

Product: 6-Azido-6-deoxy-D-glucopyranose (White solid/foam).

Part 3: Analytical Verification & Data

Key Characterization Data

| Parameter | Value / Observation | Notes |

| Appearance | White crystalline solid or hygroscopic foam | Melting Point: 128-130°C (lit.) |

| IR Spectroscopy | ~2105 cm⁻¹ (Strong, sharp) | Diagnostic Azide stretching frequency. |

| ¹H NMR (D₂O) | δ 5.22 (d, J=3.6 Hz, α-H1), 4.65 (d, J=7.8 Hz, β-H1) | Anomeric ratio varies by equilibration time. |

| ¹³C NMR | δ ~51.5 ppm (C-6) | Upfield shift from unsubstituted C6-OH (~61 ppm). |

| Mass Spec (ESI) | [M+Na]⁺ = 228.06 | Calculated for C₆H₁₁N₃O₅Na. |

Logic Diagram: Reaction Workflow

The following diagram illustrates the critical decision points and chemical transformations.

Figure 1: Step-wise synthetic pathway highlighting reagents and critical control points for regioselectivity.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1.2 | Over-hydrolysis (loss of 1,2-acetonide). | strictly control temperature (<40°C) and time. Neutralize acid immediately upon completion. |

| Di-tosylation (C6 & C5) | Excess TsCl or high temperature. | Use exactly 1.1 eq of TsCl. Keep reaction at 0°C for the first 4 hours. |

| Incomplete Azidation | Old NaN₃ or wet DMF. | Use fresh NaN₃. Ensure DMF is anhydrous.[4] Increase temp to 90°C if sluggish. |

| Product is Brown/Oil | Residual DMF or decomposition. | Wash organic layer 5x with water. Use activated charcoal decolorization if necessary. |

References

- Regioselective Synthesis of 6-Azido-6-deoxy-D-glucopyranose: Source: Synthose - Product AG413 Technical D

-

Crystal structure and synthesis of 6-azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose

- Source: N

-

URL:[Link]

-

Appel Reaction Mechanism & Applications

- Safety Handling of Organic Azides: Source: Sigma-Aldrich Safety Data Sheet (SDS) for 6-Azido-6-deoxy-D-glucose.

-

Metabolic Chemical Reporters (MCRs)

- Source: "The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose..." - PMC.

-

URL:[Link]

Sources

- 1. Synthesis of <sup>13</sup>C<SUB>6</SUB>-1,2:5,6-Di-O-isopropylidene-α-<EM>D</EM>-glucofuranose [tws.xml-journal.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemical Synthesis of 6-Azido-6-Deoxy Derivatives of Phosphatidylinositol Containing Different Fatty Acid Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Appel reaction - Wikipedia [en.wikipedia.org]

6-Azido-6-deoxy-D-glucopyranose: Mechanism of Action & Technical Guide

This guide provides a technical deep-dive into the mechanism of action, metabolic fate, and experimental applications of 6-Azido-6-deoxy-D-glucopyranose (6AzGlc) . Unlike common glucose analogs used for metabolic flux analysis (e.g., 2-DG) or uptake imaging (e.g., 2-NBDG), 6AzGlc acts primarily as a Metabolic Chemical Reporter (MCR) for specific glycosylation pathways.

Executive Summary

6-Azido-6-deoxy-D-glucopyranose (6AzGlc) is a synthetic glucose analog where the hydroxyl group at the C-6 position is replaced by an azide (–N₃) moiety. This structural modification renders the molecule chemically bioorthogonal but metabolically distinct from native glucose.

Core Mechanism:

-

Uptake: Enters cells via Glucose Transporters (GLUTs) or passive diffusion (if per-O-acetylated).

-

Metabolic Fate: It bypasses standard glycolysis (cannot be phosphorylated at C-6 by Hexokinase). Instead, it is promiscuously metabolized into a nucleotide sugar donor, UDP-6AzGlc .[1][2]

-

Target: It serves as a substrate for O-GlcNAc Transferase (OGT) , labeling intracellular proteins with O-linked 6-azidoglucose (O-6AzGlc).[1]

-

Application: Profiling the O-GlcNAc proteome and studying OGT substrate promiscuity via Click Chemistry (CuAAC/SPAAC).

Chemical Identity & Properties

| Property | Description |

| IUPAC Name | 6-Azido-6-deoxy-D-glucopyranose |

| Molecular Formula | C₆H₁₁N₃O₅ |

| Key Functional Group | Azide (–N₃) at C-6 (Bioorthogonal handle) |

| Solubility | Water-soluble (Free sugar); DMSO/Ethanol (Per-O-acetylated form) |

| Stability | Stable under physiological conditions; Azide is sensitive to reduction (e.g., DTT, TCEP) |

| Primary Role | Metabolic Chemical Reporter (MCR) for O-GlcNAc |

Mechanism of Action: The Metabolic Pathway

The utility of 6AzGlc relies on a specific "metabolic hijack" where the molecule infiltrates the hexosamine biosynthetic pathway (HBP) or salvage pathways to become a nucleotide sugar.

Cellular Entry

-

Free Sugar (6AzGlc): Transported via GLUTs (Glucose Transporters). However, uptake efficiency is lower than native glucose due to the C-6 modification.

-

Per-O-acetylated (Ac₄6AzGlc): This is the preferred form for research. The acetyl groups increase lipophilicity, allowing passive diffusion across the plasma membrane. Once inside, nonspecific intracellular esterases remove the acetyl groups, releasing free 6AzGlc into the cytosol.

Intracellular Metabolism (The "Bypass")

Native glucose is phosphorylated by Hexokinase (HK) at C-6 to form Glucose-6-Phosphate (G6P).

-

The Block: 6AzGlc cannot be phosphorylated by HK at C-6 because the hydroxyl group is replaced by an azide. Consequently, it does not enter glycolysis or the pentose phosphate pathway efficiently.

-

The Conversion: 6AzGlc is converted into UDP-6AzGlc . Research suggests this occurs via promiscuous activity of UDP-Glucose Pyrophosphorylase (UGP2) . The crystal structure of UGP2 reveals a solvent-exposed pocket at the C-6 position, tolerating the bulky azide group.

-

Note: The initial phosphorylation step (to form 6AzGlc-1-P) is the rate-limiting bottleneck, likely catalyzed by a promiscuous kinase (potentially Galactokinase or a side-reaction of HK at C-1).

-

The Target: O-GlcNAc Transferase (OGT)

Once formed, UDP-6AzGlc mimics the natural substrate UDP-GlcNAc.[3]

-

Promiscuity: OGT, the enzyme responsible for adding O-GlcNAc to serine/threonine residues, is surprisingly promiscuous.[1][2][4] It accepts UDP-6AzGlc and transfers the 6-azidoglucose moiety onto proteins.[5][4]

-

Result: Proteins that are normally O-GlcNAcylated are labeled with O-6AzGlc.[2][4] This allows for the visualization and enrichment of the O-GlcNAc proteome.

Visualization (Click Chemistry)

The incorporated azide handle reacts with alkyne-functionalized probes (fluorophores or biotin) via:

-

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Fast, efficient, typically used in lysates.

-

SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Copper-free, suitable for live-cell imaging (using DBCO or BCN reagents).

Visualization: Metabolic Pathway of 6AzGlc[2][8]

Caption: Metabolic trajectory of 6-Azido-6-deoxy-glucose from entry to protein labeling.

Experimental Protocol: Metabolic Labeling

This protocol is designed for adherent mammalian cells (e.g., HEK293, HeLa).

Materials

-

Reagent: Per-O-acetylated 6-Azido-6-deoxy-D-glucopyranose (Ac₄6AzGlc).[4] dissolved in DMSO (Stock: 100 mM).

-

Click Reagent: Biotin-Alkyne or TAMRA-Alkyne.

-

Lysis Buffer: RIPA buffer with protease inhibitors and PUGNAc (or Thiamet-G) to inhibit O-GlcNAcase (OGA).

Step-by-Step Methodology

-

Cell Seeding:

-

Seed cells in 6-well plates (approx. 3 x 10⁵ cells/well).

-

Incubate at 37°C / 5% CO₂ until 70-80% confluence.

-

-

Metabolic Labeling:

-

Prepare labeling medium: Dilute Ac₄6AzGlc stock into fresh culture medium to a final concentration of 200 µM .

-

Control: Treat one set of wells with DMSO vehicle only.

-

Replace media on cells with labeling medium.

-

Incubate for 16–24 hours .[4] (Longer incubations may increase background).

-

-

Harvest & Lysis:

-

Wash cells 2x with cold PBS to remove excess sugar.

-

Lyse cells in RIPA buffer containing 10 µM PUGNAc . (Critical: OGA can remove the label if not inhibited).

-

Clarify lysate by centrifugation (14,000 x g, 10 min, 4°C).

-

Quantify protein concentration (BCA Assay).

-

-

Click Reaction (CuAAC):

-

To 100 µL lysate (1–2 mg/mL), add sequentially:

-

Biotin-Alkyne: 100 µM (final).

-

TBTA (Ligand): 100 µM (pre-mixed with CuSO4).

-

CuSO₄: 1 mM.

-

TCEP (Reductant): 1 mM (Freshly prepared).

-

-

Incubate for 1 hour at Room Temperature with gentle rotation.

-

Safety Note: TCEP reduces azides over time; do not extend reaction beyond 2 hours.

-

-

Analysis:

-

Precipitate proteins (Methanol/Chloroform) to remove unreacted probe.

-

Resuspend in SDS-PAGE loading buffer.

-

Analyze via Western Blot (Streptavidin-HRP) or In-gel Fluorescence.

-

Comparative Analysis: Glucose Analogs

| Feature | 6-Azido-6-deoxy-glucose (6AzGlc) | 2-Deoxy-glucose (2-DG) | 2-NBDG |

| Modification Site | C-6 (Azide) | C-2 (Missing OH) | C-2 (Fluorophore) |

| Metabolic Fate | Converted to UDP-6AzGlc | Phosphorylated to 2-DG-6P (Trapped) | Phosphorylated to 2-NBDG-6P (Trapped) |

| Hexokinase Substrate | NO | YES | YES |

| Glycolysis Inhibitor | Weak/None | Strong (Competitive) | Minimal |

| Primary Application | O-GlcNAc Profiling | Glycolytic Flux / Uptake | Glucose Uptake Imaging |

| Bioorthogonal? | Yes (Click Chemistry) | No | No (Direct Fluorescence) |

Scientific Integrity & Troubleshooting

Critical Control Points

-

OGA Inhibition: The enzyme O-GlcNAcase (OGA) actively removes O-GlcNAc (and O-6AzGlc) modifications. Failure to include an OGA inhibitor (PUGNAc or Thiamet-G) during lysis will result in signal loss.

-

Background Labeling: At high concentrations (>500 µM) or long durations (>48h), nonspecific thiol modification by the acetylated sugar (S-acylation) can occur. Always run a "No Click" control.

-

Specificity: 6AzGlc is relatively specific for O-GlcNAc but can show some cross-talk if Galactose metabolism is perturbed. Verify targets using an OGT-knockout or inhibitor (e.g., OSMI-1) control.

References

-

Darabedian, N., et al. (2018). "The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase."[2][3][6][7] Journal of the American Chemical Society.[1][8][6][9][10] [8]

-

Chuh, K. N., et al. (2014). "Changes in metabolic chemical reporter structure yield a selective probe of O-GlcNAc modification." Journal of the American Chemical Society.[1][8][6][9][10]

-

Zaro, B. W., et al. (2017). "The Small Molecule 2-Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O-GlcNAc Modifications."[5][7] ACS Chemical Biology.[3]

-

Vocadlo, D. J., et al. (2003). "A chemical approach for identifying O-GlcNAc-modified proteins in cells." Proceedings of the National Academy of Sciences.

-

Agard, N. J., & Bertozzi, C. R. (2009). "Chemical approaches to perturb, profile, and perceive glycans." Accounts of Chemical Research.

Sources

- 1. The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | O-Acetylated Chemical Reporters of Glycosylation Can Display Metabolism-Dependent Background Labeling of Proteins but Are Generally Reliable Tools for the Identification of Glycoproteins [frontiersin.org]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. Frontiers | The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Engineering a Proximity-Directed O-GlcNac Transferase to Control O-GlcNac Signaling - ProQuest [proquest.com]

- 10. Frontiers | Dimethylaminomicheliolide (DMAMCL) Suppresses the Proliferation of Glioblastoma Cells via Targeting Pyruvate Kinase 2 (PKM2) and Rewiring Aerobic Glycolysis [frontiersin.org]

Technical Guide: Bioorthogonal Chemistry Applications of Azido Sugars

Introduction

Metabolic Oligosaccharide Engineering (MOE) has evolved from a chemical biology curiosity into a robust platform for drug discovery, glycoproteomics, and targeted therapeutics. At its core lies the azido sugar —a monosaccharide analog modified with a bioorthogonal azide (

This guide provides a technical deep-dive into the application of azido sugars (e.g.,

Mechanistic Foundations of MOE

The Metabolic "Trojan Horse"

The success of azido sugars relies on the promiscuity of the salvage pathway enzymes. Native sugars are polar and membrane-impermeable. To bypass active transport bottlenecks, we utilize per-O-acetylated analogs (e.g., tetraacetylated

-

Passive Diffusion: The hydrophobic acetyl groups allow the analog to diffuse freely across the plasma membrane.

-

Intracellular Deacetylation: Cytosolic carboxyesterases cleave the acetyl groups, trapping the polar sugar inside the cell.

-

Metabolic Conversion: The sugar enters the salvage pathway. For ManNAz, it is phosphorylated by ManNAc kinase (MNK), activated to CMP-SiaNAz, and transported into the Golgi.

-

Surface Display: Sialyltransferases transfer the azido-sialic acid onto nascent glycoproteins, which are trafficked to the cell surface.

Visualization: The MOE Pathway

The following diagram illustrates the critical metabolic steps and the points of potential failure (e.g., esterase saturation).

Caption: Metabolic flux of Ac4ManNAz from passive entry to surface display as azido-sialic acid.

Bioorthogonal Ligation Chemistries

Once the azide is installed, it must be detected.[1][2] The choice of reaction dictates the experiment's temporal resolution and toxicity profile.

Reaction Comparison

| Feature | CuAAC (Click Chemistry) | SPAAC (Copper-Free) | Staudinger Ligation |

| Reagent | Alkyne + Cu(I) | Cyclooctyne (DBCO, BCN) | Phosphine (TCEP, Phosphine-FLAG) |

| Kinetics ( | |||

| Toxicity | High (ROS generation) | Low (Bio-inert) | Low |

| Primary Use | Fixed cells, Lysates, Proteomics | Live cells, In vivo imaging | Live cells (High specificity) |

| Limitations | Denatures proteins; Cell death | Hydrophobicity of DBCO causes background | Slow kinetics; Phosphine oxidation |

Strategic Selection

-

For Glycoproteomics (Enrichment): Use CuAAC .[3] The reaction is fast and can be driven to completion in lysates where copper toxicity is irrelevant. The denaturing conditions actually assist in solubilizing membrane proteins.

-

For Live Cell Imaging: Use SPAAC with DBCO or BCN . DBCO is faster but more lipophilic (higher background binding to albumin). BCN is more hydrophilic but slower.

-

For Drug Delivery: Use Staudinger or SPAAC . The Staudinger ligation is particularly useful for "click-to-release" prodrug strategies where the phosphine triggers bond cleavage upon reaction.

Applications in Drug Development & Proteomics[2]

Glycoproteomics: The SP2E Workflow

Enriching low-abundance glycoproteins requires a rigorous protocol to remove non-specific binders. The SP2E (Solid-Phase Extraction and Enrichment) workflow is the industry standard.

-

Labeling: Cells are fed

(50 µM, 48h). -

Lysis & Click: Lysates react with Biotin-Alkyne via CuAAC.

-

Cleanup: Excess biotin is removed (critical to prevent bead saturation).

-

Enrichment: Streptavidin beads capture labeled proteins.

-

On-Bead Digestion: Trypsinization releases peptides for MS analysis.

Targeted Therapeutics: Click-to-Release

Bioorthogonal chemistry enables the design of prodrugs that are activated only at the site of high azide expression (e.g., a tumor metabolically labeled with azido sugars).

-

Mechanism: A prodrug containing a phosphine-ester trigger is administered.

-

Activation: Upon encountering the surface azides on the tumor cell, the phosphine reacts (Staudinger), forming an aza-ylide intermediate.

-

Release: The intermediate undergoes hydrolysis and electronic rearrangement, cleaving the ester bond and releasing the active cytotoxic payload (e.g., Doxorubicin).

Caption: Staudinger-triggered prodrug activation targeting metabolic azide labels.[4][5]

Experimental Protocols

Protocol A: Metabolic Labeling (Live Cells)

Target: HeLa or Jurkat cells for Imaging/Flow Cytometry.

-

Seeding: Seed cells at

cells/mL in complete media. -

Preparation: Dissolve

in anhydrous DMSO to 100 mM (Stock). -

Feeding: Dilute Stock to 10–50 µM in culture media.

-

Note: Do not exceed 50 µM for long durations (>48h) to avoid flux-based toxicity [1].

-

-

Incubation: Incubate for 48–72 hours.

-

Wash: Wash cells 2x with warm PBS (critical to remove extracellular sugar).

Protocol B: CuAAC Labeling (Cell Lysates)

Target: Proteomic Enrichment.

-

Lysis: Lyse cells in RIPA buffer containing protease inhibitors. Clarify by centrifugation (

, 10 min). -

Reaction Mix: To 1 mg/mL protein lysate, add sequentially:

-

Biotin-Alkyne: 100 µM

- : 1 mM

-

THPTA Ligand: 2 mM (Premix Cu and Ligand 1:2 before adding)

-

Sodium Ascorbate: 2.5 mM (Add last to initiate)

-

-

Incubation: 1 hour at Room Temperature with rotation.

-

Quench: Add 5 mM EDTA to chelate copper.

Troubleshooting & Scientific Integrity (E-E-A-T)

The "Artificial S-Glycosylation" Artifact

Critical Warning: Recent studies have shown that per-O-acetylated sugars can undergo non-enzymatic reaction with cysteine thiols on proteins, creating a background signal that mimics O-GlcNAcylation [2].

-

Cause: The acetyl groups on the sugar scaffold act as electrophiles toward free thiols in the cytoplasm before the sugar is fully processed.

-

Mitigation:

-

Use Ac3-analogs or lower concentrations (<50 µM).

-

Include a negative control fed with

(non-azido analog) followed by the click reaction. Any signal here indicates non-specific binding of the click probe. -

Perform Western Blot for known S-linked artifacts if proteomic results are ambiguous.

-

Toxicity & Metabolic Flux

High concentrations of ManNAz (>100 µM) can inhibit the hexosamine biosynthetic pathway (HBP) and alter native glycosylation.

-

Validation: Always perform a cell viability assay (e.g., CCK-8 or MTT) when establishing a new cell line protocol.

-

Threshold: For sensitive lines (e.g., HUVEC), maintain concentration

[3].

Background Labeling in SPAAC

DBCO is highly hydrophobic and binds non-specifically to albumin and hydrophobic pockets on membrane proteins.

-

Solution: Wash cells with media containing 1% BSA before and after the click reaction to sequester unbound DBCO. Alternatively, use BCN , which is less lipophilic.

References

-

Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells. Scientific Reports. Available at: [Link]

-

Artificial Cysteine S-Glycosylation Induced by Per-O-Acetylated Unnatural Monosaccharides. Angewandte Chemie. Available at: [Link]

-

Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling. Biomolecules & Therapeutics. Available at: [Link]

-

Bioorthogonal Chemistry and Its Applications. Chemical Reviews. Available at: [Link]

-

Metabolic Labeling of Glycans with Azido Sugars. Methods in Enzymology. Available at: [Link]

Sources

Technical Guide: 6-Azido-6-deoxy-D-glucopyranose for Probing Non-Canonical Glucose Fates

This guide is structured to provide a rigorous technical analysis of 6-Azido-6-deoxy-D-glucopyranose (6-Az-Glc) , distinguishing its specific utility in chemical biology from other glucose analogs like 2-DG or 2-NBDG.

Executive Summary

6-Azido-6-deoxy-D-glucopyranose (6-Az-Glc) is a specialized metabolic chemical reporter (MCR) used to investigate specific branches of glucose metabolism that are inaccessible to standard glycolytic tracers. Unlike 2-deoxy-D-glucose (2-DG) , which acts as a glycolytic trap to measure bulk uptake, or 2-azido-2-deoxy-D-glucose (2-Az-Glc) , which mimics GlcNAc to label O-GlcNAc modifications, 6-Az-Glc is metabolized into UDP-6-azido-glucose .

This nucleotide sugar analog serves as a donor substrate for O-GlcNAc Transferase (OGT) , revealing the enzyme's substrate promiscuity and allowing the detection of intracellular O-glucose protein modifications .[1][2][3][4][5][6] This guide details the mechanistic basis, experimental protocols, and data analysis frameworks for utilizing 6-Az-Glc in high-precision metabolic profiling.

Chemical Biology & Mechanism of Action

Structural Distinction and Metabolic Fate

The placement of the azide group determines the metabolic trajectory of the glucose analog.

-

C-2 Modification (2-Az-Glc): Enters the Hexosamine Biosynthetic Pathway (HBP) mimicry; converted to UDP-2-Az-Glc; incorporated into proteins as an O-GlcNAc analog.

-

C-6 Modification (6-Az-Glc): The C-6 hydroxyl is replaced by an azide. This prevents phosphorylation at the C-6 position by Hexokinase (HK) in the canonical manner (formation of G6P). However, through promiscuous kinase activity or salvage pathways, it is converted into UDP-6-Az-Glc .

The UDP-6-Az-Glc Pathway

Once intracellularly generated, UDP-6-Az-Glc accumulates and competes with endogenous UDP-Glucose. It is then utilized by glycosyltransferases, most notably OGT , to transfer the 6-azido-glucose moiety onto serine/threonine residues of cytosolic and nuclear proteins.[6] This effectively "tags" proteins with a bioorthogonal handle (azide) that represents O-glucose modification events, a phenomenon often associated with high glucose flux and glycogen synthesis conditions.

Pathway Visualization

The following diagram illustrates the divergent fates of glucose analogs and the specific trajectory of 6-Az-Glc.

Figure 1: Metabolic divergence of 6-Az-Glc. Unlike 2-DG which traps glycolysis, 6-Az-Glc enters the nucleotide-sugar pool (UDP-6-Az-Glc) to label O-GlcNAc sites or O-Glucose modifications.

Comparative Analysis of Glucose Tracers

| Feature | 6-Azido-6-deoxy-glucose | 2-Azido-2-deoxy-glucose | 2-Deoxy-glucose (2-DG) |

| Primary Target | O-Glucose modifications; OGT promiscuity | O-GlcNAc modifications | Glucose Uptake (GLUTs) |

| Metabolic Trap | Converted to UDP-Sugar | Converted to UDP-Sugar | Trapped as 6-Phosphate |

| Glycolysis Flux | No (Blocks C6 phosphorylation) | No (Blocks C2 isomerization) | No (Inhibits glycolysis) |

| Detection | Click Chemistry (CuAAC/SPAAC) | Click Chemistry (CuAAC/SPAAC) | Radioactivity or Enzymatic Assay |

| Key Enzyme | OGT (Substrate) | OGT (Substrate) | Hexokinase (Trap) |

Experimental Protocol: Metabolic Labeling & Detection

Reagent Preparation

-

Compound: 1,2,3,4-tetra-O-acetyl-6-azido-6-deoxy-D-glucopyranose (Ac4-6-Az-Glc ).

-

Note: The peracetylated form is required for passive diffusion across the cell membrane. Intracellular esterases deacetylate it to release the free sugar.

-

-

Stock Solution: Dissolve in anhydrous DMSO to 100 mM. Store at -20°C. Avoid repeated freeze-thaw cycles.

Cell Labeling Workflow

-

Seeding: Plate mammalian cells (e.g., HeLa, HEK293, NIH3T3) to reach 70-80% confluency.

-

Pulse: Replace media with fresh growth media containing 200 µM Ac4-6-Az-Glc .

-

Control: Treat parallel wells with DMSO vehicle only.

-

Competition Control: Co-incubate with 20 mM D-glucose to verify metabolic competition (optional).

-

-

Incubation: Incubate for 16–24 hours at 37°C / 5% CO2.

-

Causality: This duration allows for synthesis of UDP-6-Az-Glc and turnover of the proteome to incorporate the label.

-

Click Chemistry Detection (CuAAC)

This step conjugates the azide-labeled proteins with a fluorescent alkyne or biotin-alkyne.

-

Lysis: Wash cells 2x with cold PBS. Lyse in buffer containing 1% SDS and protease inhibitors. Sonicate to shear DNA.

-

Reaction Mix Assembly:

-

Protein Lysate (100 µg in 50 µL)

-

Click Reagents (Add in order):

-

Alkyne-Fluorophore (e.g., TAMRA-Alkyne): 25 µM final.

-

Tris(2-carboxyethyl)phosphine (TCEP): 1 mM final (Reduces Cu(II)).

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM final (Ligand).

-

CuSO4: 1 mM final.

-

-

-

Incubation: Vortex and incubate for 1 hour at Room Temperature in the dark.

-

Precipitation: Add cold methanol (4 volumes), chloroform (1 volume), and water (3 volumes) to precipitate proteins and remove excess fluorophore. Spin at 14,000 x g for 5 min. Discard supernatant.

-

Resuspension: Air dry pellet and resuspend in 1x SDS Loading Buffer.

Visualization Workflow

Figure 2: Step-by-step workflow for proteomic labeling using 6-Az-Glc.

Data Interpretation & Troubleshooting

Expected Results

-

In-Gel Fluorescence: You should observe distinct banding patterns in the 6-Az-Glc lanes, corresponding to proteins modified with O-Glucose.[2]

-

Specificity Check: The signal should be distinct from 2-Az-Glc labeling patterns, as OGT has different affinities for UDP-Glc vs. UDP-GlcNAc.

-

OGT Dependence: Treatment with an OGT inhibitor (e.g., OSMI-1) should significantly reduce the signal, confirming the modification is OGT-mediated.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Signal | Insufficient intracellular concentration | Increase Ac4-6-Az-Glc to 400 µM or extend time to 24h. |

| High Background | Non-specific fluorophore sticking | Perform Methanol/Chloroform precipitation (Step 4.4) rigorously.[2] |

| Cell Toxicity | Azide toxicity or DMSO effect | Ensure DMSO < 0.5%. Verify cell viability with Trypan Blue. |

| No Difference vs Control | Failure of click reaction | Prepare fresh Cu(I) source or use stabilized Cu-TBTA premix. |

References

-

Shao, S., et al. (2018).[4] "The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose."[1][2][3][4][6] Journal of the American Chemical Society.[4][5][6] [5]

-

Darabedian, N., et al. (2018). "Catalytic Promiscuity of O-GlcNAc Transferase Enables Unexpected Metabolic Engineering of Cytoplasmic Proteins with 2-Azido-2-deoxy-glucose."[3] ACS Chemical Biology.[3]

-

Vocadlo, D. J., et al. (2003). "A chemical approach for identifying O-GlcNAc-modified proteins in cells." Proceedings of the National Academy of Sciences.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Dimethylaminomicheliolide (DMAMCL) Suppresses the Proliferation of Glioblastoma Cells via Targeting Pyruvate Kinase 2 (PKM2) and Rewiring Aerobic Glycolysis [frontiersin.org]

- 6. Inhibiting the Hexosamine Biosynthetic Pathway Lowers O-GlcNAcylation Levels and Sensitizes Cancer to Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]

discovery and development of azido-glucose probes

An In-Depth Technical Guide to the Discovery and Development of Azido-Glucose Probes

Abstract

The study of glycosylation, a ubiquitous and complex post-translational modification, has been historically hindered by a lack of tools to probe these dynamic processes within living systems. The advent of metabolic oligosaccharide engineering, powered by the development of azido-glucose probes, has fundamentally transformed the field of glycobiology. This guide provides a comprehensive exploration of the discovery, chemical principles, and multifaceted applications of azido-glucose probes. We will delve into the rationale behind their design, synthetic strategies, and the bioorthogonal chemistries that enable their detection. Through detailed protocols, illustrative diagrams, and field-proven insights, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to harness the power of these chemical reporters to unravel the complexities of the glycome.

The Foundational Challenge: Visualizing the "Sugar Code" in Action

Glycans are involved in a vast array of biological processes, from protein folding and cell-cell communication to immune responses and pathogenesis. However, visualizing and identifying specific glycans in their native cellular environment presents a significant challenge. Unlike template-driven protein synthesis, glycosylation is a complex, non-template process involving numerous enzymes, resulting in highly heterogeneous structures. Traditional methods often lack the specificity and spatiotemporal resolution required to study these dynamics in live cells.

This challenge spurred the development of metabolic oligosaccharide engineering, a technique that co-opts the cell's own biosynthetic machinery to incorporate unnatural monosaccharides containing a bioorthogonal chemical reporter into glycoconjugates. The azide group emerged as a nearly perfect reporter; it is small, metabolically stable, and chemically inert within the cellular milieu, preventing interference with native biochemical processes. This "silent" reporter can be introduced into cellular glycans and later "unmasked" through highly specific chemical reactions, providing a powerful handle for visualization, identification, and functional studies.

Probe Design and Synthesis: The Chemistry of the Azide Handle

The success of azido sugars as metabolic probes hinges on their chemical design, which balances biological recognition with bioorthogonal reactivity.

Rationale for the Azide Moiety

The azide group (–N₃) is the cornerstone of this technology. Its utility stems from several key properties:

-

Bioorthogonality: The azide group is virtually absent in biological systems, ensuring that its subsequent chemical reactions are highly specific and do not cross-react with endogenous functional groups.

-

Small Size: Its minimal steric bulk allows azido-modified sugars to be accepted and processed by the enzymes of cellular glycosylation pathways, causing minimal perturbation to the biological system.

-

Chemical Inertness: The azide is stable in aqueous environments and resistant to nucleophilic attack, allowing it to travel through metabolic pathways intact before the intended ligation reaction.

Core Azido-Sugar Structures

Several key azido-glucose and related sugar analogs have been developed, each designed to probe different glycosylation pathways:

-

N-azidoacetylmannosamine (ManNAz): A precursor for azido-sialic acid (SiaNAz), enabling the study of sialylation, a modification often found on the outermost branches of N- and O-glycans.

-

N-azidoacetylgalactosamine (GalNAz): Used for labeling mucin-type O-linked glycans and O-GlcNAcylated proteins.

-

N-azidoacetylglucosamine (GlcNAz): A critical tool for studying proteins modified by O-linked β-N-acetylglucosamine (O-GlcNAc), a dynamic intracellular glycosylation.

-

2-Azido-2-deoxy-D-glucose (2-ADG): A glucose analog that has been shown to be a metabolic reporter for O-GlcNAc modifications.

-

6-Azido-6-deoxy-D-glucose (6AzGlc): A bioorthogonal glucose analogue developed as a chemical reporter for glycation.

To enhance cellular uptake, these sugar probes are often synthesized in a peracetylated form (e.g., Ac₄ManNAz). The acetyl groups neutralize the polar hydroxyl groups, increasing the molecule's hydrophobicity and allowing it to passively diffuse across the cell membrane. Once inside the cell, cytosolic carboxyesterases efficiently remove the acetyl groups, trapping the "activated" azido sugar for metabolic processing.

Synthetic Strategies

The synthesis of azido-glucose probes is a cornerstone of their accessibility. A common strategy involves the nucleophilic displacement of a suitable leaving group, such as a triflate, with sodium azide. For example, 2-azido-2-deoxy-D-mannopyranoside can be synthesized from a D-glucose precursor by regioselective sulfonation at the C-2 position, followed by nucleophilic displacement with sodium azide, which inverts the stereochemistry at that position. More advanced methods, such as gold-catalyzed Sₙ2 glycosylation, have been developed to achieve highly stereoselective synthesis of 2-azido-2-deoxyglycosides, which are crucial building blocks for complex oligosaccharides.

Caption: Comparison of CuAAC and SPAAC bioorthogonal workflows.

Data Presentation: Comparison of Ligation Chemistries

| Feature | Staudinger Ligation | CuAAC (Click Chemistry) | SPAAC (Strain-Promoted) |

| Reactants | Azide + Triarylphosphine | Azide + Terminal Alkyne | Azide + Cyclooctyne |

| Catalyst Required | No | Yes (Copper I) | No |

| Reaction Rate | Moderate | Very Fast | Fast |

| Primary Use Case | Cell lysates, fixed cells | Cell lysates, fixed cells, purified proteins | Live cells, in vivo animal models |

| Key Advantage | Biocompatible, no catalyst | Highest reaction rate | Biocompatible, fast, no catalyst |

| Key Limitation | Slower kinetics | Potential copper toxicity | Probe can be bulky |

Core Applications & Experimental Protocols

The combination of metabolic labeling and bioorthogonal ligation has unlocked a wide range of applications, from basic research to translational medicine.

Application: Visualization of Cellular Glycans

Fluorescence microscopy allows for the direct visualization of glycans in cells, providing spatial information on their distribution and dynamics.

-

Metabolic Labeling:

-

Plate adherent cells in a 96-well plate and grow to ~80% confluency.

-

Prepare a stock solution of a peracetylated azido sugar (e.g., Ac₄ManNAz) in DMSO.

-

Replace the culture medium with fresh medium containing the desired final concentration of the azido sugar (typically 25-50 µM). Include a vehicle-only (DMSO) control.

-

Incubate cells for 24-72 hours to allow for metabolic incorporation. The optimal time should be determined empirically.

-

-

Fixation and Labeling (CuAAC):

-

Wash cells 3-5 times with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash cells again with PBS.

-

Prepare a "click" reaction cocktail. For a 200 µL reaction, this may include: alkyne-fluorophore (100 µM), CuSO₄ (1 mM), a Cu(I)-stabilizing ligand like TBTA (100 µM), and a reducing agent like sodium ascorbate or TCEP (1 mM).

-

Add the reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Wash cells 3-5 times with PBS.

-

-

Imaging:

-

Add mounting medium, optionally with a nuclear counterstain (e.g., DAPI).

-

Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

-

Application: Glycoproteomic Profiling

This workflow enables the selective enrichment and identification of glycoproteins from a complex cell lysate, providing invaluable insights into the specific proteins that are glycosylated under different conditions.

Caption: Workflow for proteomic analysis of azide-labeled glycoproteins.

-

Metabolic Labeling & Lysis:

-

Perform metabolic labeling as described above (Protocol 5.1, Step 1).

-

Following incubation, wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Quantify the protein concentration of the lysate.

-

-

Bioorthogonal Ligation with Biotin:

-

To a defined amount of protein lysate (e.g., 200 µg), add the CuAAC reaction cocktail containing an alkyne-biotin probe.

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Enrichment:

-

Add streptavidin-conjugated agarose or magnetic beads to the reaction mixture.

-

Incubate for 1 hour at room temperature with gentle rotation to allow the biotinylated proteins to bind to the beads.

-

Pellet the beads by centrifugation (or using a magnetic stand) and discard the supernatant.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Analysis:

-

Elute the bound glycoproteins from the beads by boiling in SDS-PAGE loading buffer.

-

Analyze the enriched proteins by Western blot (using streptavidin-HRP) or prepare for mass spectrometry analysis to identify the specific glycoproteins and their sites of glycosylation.

-

Application: Drug Development and Cancer Targeting